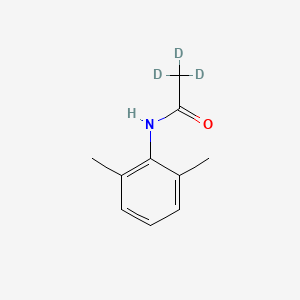

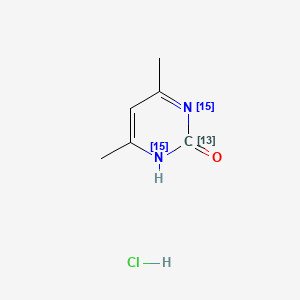

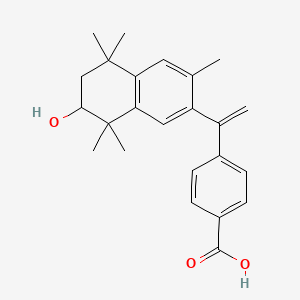

![molecular formula C8H12O3 B589983 (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 151586-69-5](/img/structure/B589983.png)

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” is a carboxylic acid derivative. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” often involves complex chemical reactions. For instance, the commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.02.7]octane and bicyclo[3.2.1]octane systems characteristic of some biologically active compounds . The sequence used for this transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Molecular Structure Analysis

The molecular structure of carboxylic acids like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, the carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Carboxylic acids undergo various chemical reactions. They can be converted into esters by the reaction of acids with alcohols . They can also be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . Moreover, acid anhydrides can be derived from two molecules of carboxylic acid by heating to remove 1 equivalent of water .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . Soluble carboxylic acids are weak acids in aqueous solutions .Mecanismo De Acción

The mechanism of action of carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” can vary depending on the specific compound and its biological target. For instance, carbenicillin, a semisynthetic penicillin derivative, exerts its antibacterial activity by interference with final cell wall synthesis of susceptible bacteria .

Safety and Hazards

The safety and hazards associated with carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” can vary widely depending on the specific compound. For instance, some mushrooms produce toxins that are cytotoxic, neurotoxic, myotoxic, endocrine and/or metabolism-related, GI-irritant and can also cause adverse sundry reactions .

Direcciones Futuras

The future directions for research on carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” could involve the development of more sustainable processes for renewable bioplastics production . Additionally, new alternative methods to synthesize 2,5-furandicarboxylic acid that are both more advantageous and attractive than conventional oxidation of 5-hydroxymethylfurfural could be explored .

Propiedades

IUPAC Name |

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERZVTMGADJIFJ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@H](O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-Oxaspiro[2.5]octane-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

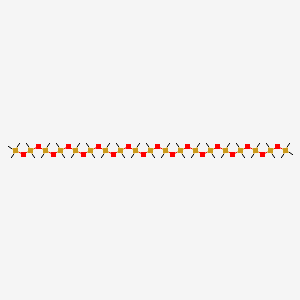

![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)